molecular formula C19H23ClN2O3S B3531085 N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide

N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide

Cat. No.: B3531085
M. Wt: 394.9 g/mol
InChI Key: OBQVTNQCXFPAIX-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-19(2,3)16-7-5-6-8-17(16)21-18(23)13-22(4)26(24,25)15-11-9-14(20)10-12-15/h5-12H,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQVTNQCXFPAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butylphenylamine and 4-chlorobenzenesulfonyl chloride.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures (0-50°C) and inert atmosphere (e.g., nitrogen) to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle bulk quantities of reactants.

    Automated systems: For precise control of reaction parameters.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: Use in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl-methylamino]acetamide
  • N-(2-tert-butylphenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide

Uniqueness

N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Reactant of Route 2
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N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide

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